molecular formula C8H5Cl3O B6302697 2,4-Dichloro-3-methylbenzoyl chloride CAS No. 82682-60-8

2,4-Dichloro-3-methylbenzoyl chloride

Cat. No. B6302697
Key on ui cas rn: 82682-60-8
M. Wt: 223.5 g/mol
InChI Key: UYIOIFBHFVCZSM-UHFFFAOYSA-N
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Patent
US04406688

Procedure details

A 500 ml. three-necked flat-bottomed flask equipped with a reflux condenser, a thermometer and a Teflon agitator inside was charged with 205 g (1.0 mole) of 2,4-dichloro-3-methylbenzoic acid and 300 g (2.5 moles) of thionyl chloride. With stirring, they were reacted at 80° C. for 2 hours. The reaction mixture was cooled to room temperature, and the excess of thionyl chloride was distilled off by a rotary evaporator. The residue was dried under reduced pressure to give crude 2,4-dichloro-3-methylbenzoyl chloride as yellow crystals containing a small amount of a yellowish brown liquid. This product was distilled under reduced pressure to recover a fraction having a boiling point of 125° to 128° C. at 6 mmHg which was the desired product having a high purity. The amount of 2,4-dichloro-3-methylbenzoyl chloride obtained was 176.2 g (yield 79 mole%). The product had a melting point of 43.2° to 47.2° C. The structure of the 2,4-dichloro-3-methylbenzoyl chloride was determined by infrared absorption spectroscopy, mass spectroscopy, NMR spectroscopy and elemental analysis.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
205 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1C)Cl
Name
Quantity
300 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked flat-bottomed flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
they were reacted at 80° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the excess of thionyl chloride was distilled off by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude 2,4-dichloro-3-methylbenzoyl chloride as yellow crystals
ADDITION
Type
ADDITION
Details
containing a small amount of a yellowish brown liquid
DISTILLATION
Type
DISTILLATION
Details
This product was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to recover a fraction

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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